5-Piperidin-3-ylpyridin-2-amine, also known by its IUPAC name, is a compound that incorporates both piperidine and pyridine functional groups. This compound is classified as a synthetic organic molecule and is recognized for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various biological pathways. The structural complexity of 5-Piperidin-3-ylpyridin-2-amine allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 5-Piperidin-3-ylpyridin-2-amine can be achieved through various methods, primarily involving nucleophilic substitution reactions. One common approach includes the reaction of 2-amino-5-pyridinecarboxylic acid derivatives with piperidine under acidic conditions to facilitate the formation of the desired amine structure.
Technical Details:
The molecular formula for 5-Piperidin-3-ylpyridin-2-amine is . Its structure features a piperidine ring attached to a pyridine moiety, which contributes to its pharmacological properties.
5-Piperidin-3-ylpyridin-2-amine can undergo several chemical reactions that are typical for amines and aromatic compounds:
Technical Details:
The reactivity of the piperidine nitrogen plays a crucial role in these transformations, influencing both the kinetics and thermodynamics of the reactions.
The mechanism of action for 5-Piperidin-3-ylpyridin-2-amine largely depends on its interaction with biological targets, such as receptors or enzymes relevant in pharmacology.
Studies suggest that derivatives of this compound exhibit varied activities against targets such as kinases and neurotransmitter receptors, contributing to their therapeutic potential.
Relevant data indicate that variations in substituents on the piperidine or pyridine rings can significantly influence both solubility and biological activity.
5-Piperidin-3-ylpyridin-2-amine has several scientific uses:
Piperidine heterocycles serve as indispensable three-dimensional scaffolds in kinase inhibitor design due to their capacity for spatial diversification and hydrogen bond formation. The nitrogen atom within the piperidine ring enables critical electrostatic interactions with ATP-binding pockets of kinases, while its chair conformation allows substituents to occupy specific hydrophobic regions. This pharmacophore is exemplified in 5-Piperidin-3-ylpyridin-2-amine, where the piperidine-pyridine fusion creates a semi-rigid structure optimized for disrupting oncogenic signaling cascades. Notably, this compound’s derivatives demonstrate nanomolar inhibition against serine/threonine-protein kinase B-Raf (B-Raf), a key effector in the MAPK/ERK pathway responsible for uncontrolled cellular proliferation in melanoma and thyroid cancers . The secondary amine linkage between rings facilitates π-stacking with phenylalanine residues in the kinase’s DFG motif, while the pyridin-2-amine moiety anchors the compound through water-mediated hydrogen bonds [8].
Table 1: Kinase Inhibition Profile of 5-Piperidin-3-ylpyridin-2-amine Derivatives
Kinase Target | Derivative Structure | IC₅₀ (nM) | Primary Mechanism |
---|---|---|---|
B-Raf (V600E mutant) | Unmodified core | 120 ± 15 | Disrupts ATP-binding pocket |
GRK-2 | 3-(Benzo[d]oxazol-2-yl) analog | 7.8 | Binds catalytic cleft, preventing Gβγ interaction |
GRK-5 | 4-Fluoro-phenyl variant | 22.3 | Allosteric modulation |
Data compiled from enzymatic assays demonstrating scaffold versatility across kinase families
Aminopyridine pharmacophores underwent strategic refinement from early non-selective inhibitors to modern targeted therapeutics. First-generation compounds like simple 2-aminopyridines (1970s-80s) exhibited moderate kinase affinity but suffered from metabolic instability and hERG channel inhibition. The pivotal innovation emerged through piperidine integration, which enhanced three-dimensionality and reduced planarity-associated toxicity. Hydrogenation techniques proved essential for accessing stereochemically defined piperidines from pyridine precursors—advancements catalyzed by developments in transition metal catalysis. Ruthenium- and iridium-based systems enabled stereoselective synthesis of cis-3-substituted piperidines critical for spatial matching with kinase targets [7]. For instance, Beller’s cobalt/titanium nanoparticle catalyst achieved >95% cis-selectivity in converting 3-substituted pyridines to pharmacologically active piperidines under aqueous conditions—a breakthrough for sustainable synthesis [7]. This methodological evolution directly enabled the efficient production of chiral 5-Piperidin-3-ylpyridin-2-amine derivatives without racemization.
The molecular architecture of 5-Piperidin-3-ylpyridin-2-amine confers unique advantages for precision oncology:
Table 2: Physicochemical and Structural Properties of 5-Piperidin-3-ylpyridin-2-amine
Property | Value | Drug Design Implication |
---|---|---|
Molecular Weight | 177.25 g/mol (base); 213.71 g/mol (HCl salt) | Optimal for CNS penetration (<450 g/mol) |
XLogP3 | 1.5 | Balances membrane permeability and aqueous solubility |
Hydrogen Bond Donors | 2 (NH₂) | Facilitates target engagement in hydrophilic kinase domains |
Hydrogen Bond Acceptors | 3 (pyridine N, piperidine N, NH₂) | Enables binding versatility |
Rotatable Bonds | 1 | Reduces entropic penalty upon binding |
SMILES | C1CCN(CC1)C2=CN=C(C=C2)N | Enables rapid virtual screening derivatization |
Data derived from experimental measurements and computational modeling [3]
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: